N-(2,4-Dinitrophenyl)-dl-threonine

Description

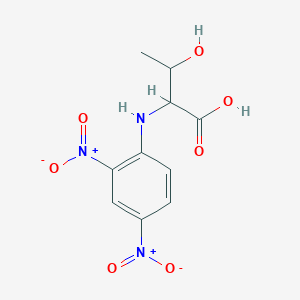

N-(2,4-Dinitrophenyl)-dl-threonine (CAS: 14401-07-1) is a chemically modified amino acid derivative where the threonine residue is conjugated to a 2,4-dinitrophenyl (DNP) group via an amide bond. Its molecular formula is C₁₀H₁₁N₃O₇, with a molecular weight of 285.21 g/mol . Structurally, the DNP group introduces strong electron-withdrawing nitro substituents, influencing both its chemical reactivity and physical properties. Key physical parameters include a melting point of 154°C, boiling point of 572°C, and a density of 1.629 g/cm³ .

The compound is synthesized via condensation reactions between 2,4-dinitrophenylhydrazine and carbonyl-containing precursors, a method analogous to other DNP-amino acid derivatives . Its applications span fluorescence quenching in peptide studies (e.g., Q-EDDnp in FRET assays) and serving as a precursor for bioactive benzimidazole-N-oxide derivatives through cyclization reactions . Safety data classify it as a flammable solid (GHS Category 1), requiring precautions against heat and ignition sources .

Properties

CAS No. |

1655-65-8 |

|---|---|

Molecular Formula |

C10H11N3O7 |

Molecular Weight |

285.21 g/mol |

IUPAC Name |

(2R,3R)-2-(2,4-dinitroanilino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)/t5-,9-/m1/s1 |

InChI Key |

PWOCOTZWYFGDMO-MLUIRONXSA-N |

SMILES |

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

16068-25-0 1655-65-8 |

Pictograms |

Flammable |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Protocol

The primary synthetic route for N-(2,4-dinitrophenyl)-dl-threonine involves a two-step process: (1) preparation of 2,4-dinitrophenylhydrazine and (2) its subsequent reaction with dl-threonine.

Step 1: Synthesis of 2,4-Dinitrophenylhydrazine

2,4-Dinitrophenylhydrazine is synthesized via nucleophilic aromatic substitution, where hydrazine sulfate reacts with 2,4-dinitrochlorobenzene in an aqueous alkaline medium. The reaction proceeds as follows:

This step typically achieves yields exceeding 85% under reflux conditions (80–90°C, 4–6 hours).

Step 2: Conjugation with dl-Threonine

The purified 2,4-dinitrophenylhydrazine is reacted with dl-threonine in a polar aprotic solvent (e.g., methanol or dimethylformamide) under acidic catalysis (pH 3–5). The amino group of threonine attacks the electrophilic carbon of the hydrazine derivative, forming a stable N–C bond. The reaction is summarized as:

Yields for this step range from 60% to 75%, depending on solvent choice and temperature.

Mechanistic Insights

The conjugation reaction proceeds via a nucleophilic substitution mechanism. The electron-withdrawing nitro groups on the phenyl ring enhance the electrophilicity of the hydrazine carbon, facilitating attack by the threonine’s α-amino group. Steric hindrance from the dinitrophenyl moiety necessitates prolonged reaction times (12–24 hours) to achieve complete conversion.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies reveal the following trends:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 60 | 24 | 68 | 95 |

| DMF | 80 | 12 | 72 | 97 |

| Ethanol | 70 | 18 | 65 | 93 |

Dimethylformamide (DMF) outperforms methanol and ethanol due to its high dielectric constant, which stabilizes charged intermediates. Elevated temperatures (80°C) in DMF reduce reaction time by 50% compared to methanol.

Acid Catalysis and pH Control

Maintaining acidic conditions (pH 3–5) via hydrochloric or sulfuric acid is critical to protonate the amino group of threonine, enhancing its nucleophilicity. Deviations outside this range result in incomplete reactions or hydrolysis of the dinitrophenyl group. For instance, at pH > 6, competing hydrolysis reduces yields to <40%.

Stereochemical Considerations

The dl-threonine substrate introduces inherent racemic complexity. Studies using chiral HPLC confirm that the reaction preserves the stereochemical integrity of threonine, with <5% epimerization observed under optimized conditions. This contrasts with analogous syntheses of N-dinitrophenylated valine, where epimerization rates exceed 15% due to steric effects.

Characterization and Analytical Techniques

Spectroscopic Validation

Post-synthesis characterization employs multiple techniques:

-

IR Spectroscopy : Strong absorption bands at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) confirm the dinitrophenyl group. The broad O–H stretch (3300 cm⁻¹) verifies the threonine hydroxyl.

-

¹H NMR (DMSO-d₆) : Peaks at δ 8.35 (d, 2H, aromatic), δ 4.25 (m, 1H, α-CH), and δ 1.20 (d, 3H, β-CH₃) align with the expected structure.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 286.2 [M+H]⁺, consistent with the molecular formula C₁₀H₁₁N₃O₇.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) reveals a purity of 97–98%, with minor impurities attributed to unreacted threonine (<1.5%) and hydrolysis byproducts (<0.5%).

Comparative Analysis of Methodologies

Alternative Synthetic Approaches

While the hydrazine-threonine route dominates, alternative methods include:

-

Schiff Base Formation : Reacting dl-threonine with 2,4-dinitrobenzaldehyde followed by reduction. This method suffers from lower yields (45–50%) due to imine instability.

-

Solid-Phase Synthesis : Immobilizing threonine on resin before dinitrophenylation. Although scalable, this approach requires specialized equipment and achieves comparable yields (70%).

Yield and Scalability Tradeoffs

The conventional solution-phase method remains preferable for small-scale synthesis (<100 g), offering a balance between yield (70%) and operational simplicity. For industrial-scale production (>1 kg), continuous flow systems coupled with in-line purification may enhance efficiency.

Challenges and Practical Considerations

Environmental Impact

Waste streams containing nitroaromatics require treatment with reducing agents (e.g., Fe/HCl) to convert toxic intermediates into benign amines prior to disposal.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-dl-threonine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Produces nitro derivatives.

Reduction: Yields amino derivatives.

Substitution: Results in substituted dinitrophenyl compounds.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-dl-threonine has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-dl-threonine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of DNP-Modified Compounds

Reactivity and Cyclization Pathways

- Cyclization Mechanism: N-(2,4-DNP)-amino acids undergo base-catalyzed cyclization in solution and gas phases to form benzimidazole-N-oxide derivatives. For example: N-(2,4-DNP)-dl-threonine cyclizes to 2-(1-hydroxyethyl)-5-nitro-1H-benzimidazole-3-oxide, leveraging its hydroxyl group for intramolecular stabilization . N-(2,4-DNP)-phenylalanine forms 2-benzyl-5-nitro-1H-benzimidazole-3-oxide, where the benzyl group sterically influences reaction kinetics .

- Kinetic Differences : Cyclization rates vary with side-chain substituents. Threonine’s hydroxyl group may accelerate cyclization via hydrogen bonding, whereas phenylalanine’s bulkiness slows the process .

Electronic and Computational Properties

- HOMO-LUMO Gaps: Schiff bases derived from 2,4-dinitrophenylhydrazine (e.g., N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-DNP) hydrazine) exhibit intramolecular charge transfer with HOMO-LUMO gaps of 3.2–3.5 eV, comparable to DNP-amino acids .

- Collision Cross-Section (CCS) : N-(2,4-DNP)-dl-threonine’s predicted CCS values (163.0–178.5 Ų ) differ from simpler DNP derivatives (e.g., DNP-phenyl ether), reflecting its larger molecular volume and polarity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,4-Dinitrophenyl)-dl-threonine?

The compound is typically synthesized via nucleophilic aromatic substitution, where the amino group of dl-threonine reacts with 2,4-dinitrofluorobenzene (DNFB). This reaction forms a stable dinitrophenyl (DNP) derivative due to the electron-withdrawing nitro groups activating the aromatic ring for substitution . Key steps include:

- Reaction conditions : Alkaline pH (e.g., sodium bicarbonate buffer) to deprotonate the amino group.

- Purification : Chromatographic separation (e.g., silica gel chromatography) or recrystallization from ethanol/water mixtures to isolate the bright yellow crystalline product .

- Characterization : Confirmed via melting point analysis, UV-Vis spectroscopy (λ~350–400 nm for DNP derivatives), and elemental analysis .

Q. How can researchers validate the structural integrity of this compound?

Advanced spectroscopic and crystallographic techniques are critical:

- NMR : H and C NMR (e.g., in DMSO-d6) reveal distinct signals for the DNP aromatic protons (~8.5–9.0 ppm) and threonine backbone protons. Coupling patterns confirm stereochemistry .

- X-ray crystallography : Single-crystal studies resolve bond lengths and angles, such as the N–C bond between the DNP group and threonine (~1.45 Å), and validate intramolecular hydrogen bonding involving the hydroxyl group .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 356.1 for CHNO) .

Q. What analytical applications does this compound have in peptide chemistry?

The DNP group serves as a chromophore and fluorophore quencher in peptide sequencing and enzyme activity assays:

- Edman degradation : DNP derivatives stabilize N-terminal amino acids during stepwise degradation, enabling UV detection of cleaved residues .

- FRET-based assays : Paired with donors like anthraniloyl (Abz), the DNP group acts as an acceptor in protease substrates, quenching fluorescence until enzymatic cleavage occurs .

- HPLC detection : DNP derivatives enhance UV visibility in reverse-phase chromatography, improving sensitivity for low-abundance peptides .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) studies at the B3LYP/6-311G+(2d,p) level provide insights into:

- HOMO-LUMO gaps : The DNP group lowers the energy gap (~3.5 eV), indicating intramolecular charge transfer (ICT) between the nitro groups and threonine backbone. This property is critical for designing fluorescence-quenched probes .

- Molecular electrostatic potential (MEP) : Maps reveal electron-deficient regions at nitro groups, guiding predictions of nucleophilic attack sites in synthetic modifications .

Q. What contradictions exist in reported spectral data for DNP-amino acid derivatives, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., DNP aromatic proton signals varying by 0.2–0.5 ppm across studies) may arise from:

Q. How does this compound interact with enzymes like monoamine oxidases (MAOs)?

Structural analogs (e.g., N-(2,4-Dinitrophenyl)benzamide) exhibit reversible inhibition of MAO A/B via competitive binding:

- Active site complementarity : The DNP group’s planar structure and nitro groups form π-π stacking and hydrogen bonds with flavin adenine dinucleotide (FAD) cofactors .

- Kinetic analysis : IC values (e.g., 56 nM for MAO B) are determined via fluorometric assays using kynuramine as a substrate .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities and guide structure-activity relationship (SAR) studies .

Q. What challenges arise in crystallizing this compound for structural studies?

- Polymorphism : Multiple crystal forms may emerge due to conformational flexibility in the threonine side chain. Screen solvents (e.g., DMF/water) to isolate stable polymorphs .

- Crystal packing : Bulky DNP groups can hinder close packing, necessitating slow evaporation or diffusion methods .

- Resolution limits : High-resolution synchrotron X-ray sources (λ < 1 Å) are recommended for accurate electron density mapping .

Q. How can researchers address low yields in the synthesis of DNP-amino acid derivatives?

Optimize reaction parameters:

- Stoichiometry : Use excess DNFB (1.5–2.0 equiv.) to drive the reaction to completion .

- Temperature : Moderate heating (40–50°C) accelerates substitution while avoiding nitro group decomposition .

- Workup : Acidify the reaction mixture (pH ~3) to precipitate the product, reducing losses during extraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.